Technical Whitepaper: Synthesis and Characterization of Ticlopidine-d6 Hydrochloride
Technical Whitepaper: Synthesis and Characterization of Ticlopidine-d6 Hydrochloride
Executive Summary
This technical guide details the synthesis, characterization, and bioanalytical application of Ticlopidine-d6 Hydrochloride (5-[(2-chlorophenyl-d4)methyl-d2]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride).[1] As a stable isotope-labeled internal standard (SIL-IS), this isotopologue provides a mass shift of +6 Da relative to the analyte, eliminating isotopic overlap (cross-talk) from the natural M+2 and M+4 isotopes of chlorine and sulfur inherent in the parent molecule.[1] This guide prioritizes a convergent N-alkylation strategy , ensuring high isotopic incorporation (>99% isotopic purity) and minimizing deuterium scrambling.
Part 1: Strategic Retrosynthesis & Pathway Design[3]
The synthesis of Ticlopidine-d6 is best approached via a convergent route.[1] This minimizes the consumption of expensive deuterated reagents by introducing the label in the final coupling step.[1]
Retrosynthetic Logic
The Ticlopidine scaffold consists of a thienopyridine core and a 2-chlorobenzyl moiety .[1]
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Disconnection: The C-N bond between the piperidine nitrogen and the benzylic carbon.[1]
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Synthons:
Reaction Pathway Visualization
The following diagram illustrates the convergent synthesis and the subsequent salt formation.
Part 2: Step-by-Step Synthesis Protocol
Materials & Reagents[3]
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Core: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (CAS: 28783-41-7).[1]
-
Label: 2-Chlorobenzyl-d6 chloride (Custom synthesis or commercial source; >98 atom% D).[1]
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Base: Potassium Carbonate (anhydrous, milled).[1]
-
Catalyst: Potassium Iodide (KI).[1]
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).[1]
Protocol: N-Alkylation
Rationale: We utilize mild basic conditions with iodide catalysis (Finkelstein condition) to facilitate the substitution while preventing elimination side reactions or isotopic exchange.[1]
-
Free Base Liberation (Optional but Recommended): If starting with the core hydrochloride salt, dissolve 10 mmol (1.76 g) in water, basify with 1M NaOH to pH 10, and extract with dichloromethane (DCM).[1] Dry over MgSO₄ and concentrate to yield the free amine oil.[1]
-
Reaction Setup: In a dry round-bottom flask under nitrogen atmosphere, dissolve the free amine (10 mmol) in anhydrous DMF (15 mL).
-
Addition: Add anhydrous K₂CO₃ (20 mmol, 2.76 g) and a catalytic amount of KI (0.5 mmol, 83 mg).
-
Alkylation: Dropwise add 2-Chlorobenzyl-d6 chloride (10.5 mmol) dissolved in 2 mL DMF.
-
Critical Control: Maintain temperature at 60°C. Higher temperatures may promote degradation of the thienopyridine ring.[1]
-
-
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[2][1][3][4][5][6][7] Reaction typically completes in 4–6 hours.[1]
-
Workup:
Protocol: Hydrochloride Salt Formation
Rationale: The HCl salt is the pharmacologically relevant form and provides superior stability for storage.[1]
-
Dissolution: Dissolve the crude oil in minimal diethyl ether or acetone (approx. 10 mL).
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add 2M HCl in diethyl ether (or 4M HCl in dioxane) dropwise with vigorous stirring until pH < 2.
-
Crystallization: A white precipitate should form immediately.[1] Stir at 0°C for 30 minutes.
-
Isolation: Filter the solid under nitrogen (hygroscopic). Wash with cold ether.[1]
-
Drying: Dry in a vacuum desiccator over P₂O₅ for 12 hours.
Part 3: Structural Characterization & Validation[3]
To ensure the integrity of the SIL-IS, the following characterization data must be verified.
Nuclear Magnetic Resonance (NMR)
Instrument: 400 MHz or higher.[1][4] Solvent: DMSO-d6 or CDCl3.[1]
| Proton Position | Natural Ticlopidine (δ ppm) | Ticlopidine-d6 (δ ppm) | Observation |
| Benzylic CH₂ | ~3.80 (s, 2H) | Absent | Confirms d2 labeling at linker. |
| Aromatic (Ph) | 7.2 - 7.6 (m, 4H) | Absent | Confirms d4 labeling on ring.[1] |
| Thiophene | 6.7 (d), 7.2 (d) | 6.7 (d), 7.2 (d) | Unchanged (Core intact).[1] |
| Piperidine | 2.8, 2.9, 3.6 (m) | 2.8, 2.9, 3.6 (m) | Unchanged (Core intact).[1] |
Note: If signals appear in the "Absent" regions, calculate the % deuteration based on residual integration.
Mass Spectrometry (HRMS)
-
Technique: ESI-Q-TOF or Orbitrap (Positive Mode).[1]
-
Target:
-
Isotopic Purity Calculation:
Requirement: >99.0% isotopic purity to prevent contribution to the analyte signal (blank interference).[1]
Part 4: Bioanalytical Application (LC-MS/MS)
Ticlopidine-d6 is primarily used to normalize matrix effects and recovery variations in DMPK studies.[1]
LC-MS/MS Method Parameters
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 3 minutes.
-
MRM Transitions:
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Ticlopidine | 264.1 | 125.0 (Chlorobenzyl+) | 20 |
| Ticlopidine-d6 | 270.1 | 131.0 (Chlorobenzyl-d6+) | 20 |
Mechanism: The fragmentation typically cleaves the C-N bond, generating the stable chlorobenzyl carbocation.[1] Since the label is on the benzyl ring, the fragment retains the mass shift (+6 Da), ensuring specific detection.[1]
Bioanalytical Workflow Diagram
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] Link
-
Castaldi, G., et al. (1984).[1] Process for the preparation of Ticlopidine. U.S. Patent No.[1] 4,505,853.[1] Link
-
Sarkar, A., et al. (2012).[1] Simultaneous determination of ticlopidine and its metabolite in human plasma by LC-MS/MS. Journal of Chromatography B, 881, 6-12.[1] Link
-
PubChem Compound Summary. (2023). Ticlopidine Hydrochloride.[1][8][9][10][11][12] National Center for Biotechnology Information.[1] Link[1]
-
Housheh, S., et al. (2015).[1][4] Characterization of Clopidogrel Bisulfate Degradation Products (Structural Analog Reference). Indian Journal of Pharmaceutical Education and Research. Link
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